molecular formula C2H13NO12Si4 B12562146 (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) CAS No. 185553-77-9

(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate)

Cat. No.: B12562146
CAS No.: 185553-77-9
M. Wt: 355.46 g/mol
InChI Key: AMTRYPASRHOCTH-UHFFFAOYSA-N
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Description

(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a silanetriyl core bonded to three trihydrogen orthosilicate groups, with an aziridinyl group attached to the silicon atom. The presence of the aziridinyl group imparts distinct reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of aziridine with silanetriyl tris(trihydrogen orthosilicate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The aziridinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriyl oxides, while substitution reactions can produce a variety of functionalized silanetriyl compounds.

Scientific Research Applications

(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

    Biology: Investigated for its potential in drug delivery systems due to its unique reactivity.

    Medicine: Explored for its use in developing new therapeutic agents.

    Industry: Utilized in the production of specialized coatings and adhesives.

Mechanism of Action

The mechanism by which (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) exerts its effects involves the interaction of the aziridinyl group with various molecular targets. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) apart is the presence of the aziridinyl group, which imparts distinct reactivity and makes it a versatile compound for various applications. Its ability to undergo ring-opening reactions and form reactive intermediates is a key feature that distinguishes it from other similar compounds.

Properties

CAS No.

185553-77-9

Molecular Formula

C2H13NO12Si4

Molecular Weight

355.46 g/mol

IUPAC Name

aziridin-1-yl-tris(trihydroxysilyloxy)silane

InChI

InChI=1S/C2H13NO12Si4/c4-17(5,6)13-16(3-1-2-3,14-18(7,8)9)15-19(10,11)12/h4-12H,1-2H2

InChI Key

AMTRYPASRHOCTH-UHFFFAOYSA-N

Canonical SMILES

C1CN1[Si](O[Si](O)(O)O)(O[Si](O)(O)O)O[Si](O)(O)O

Origin of Product

United States

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